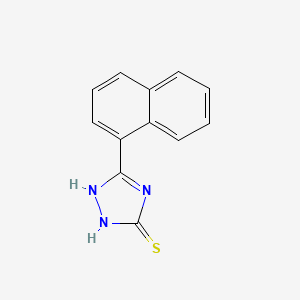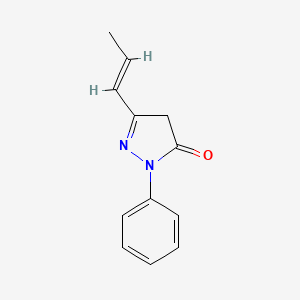
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with an appropriate α,β-unsaturated ketone under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. For example, using a solvent like ethanol and a catalyst such as acetic acid can facilitate the reaction under reflux conditions.
Chemical Reactions Analysis
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the prop-1-en-1-yl group to a propyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole propyl derivatives.
Scientific Research Applications
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Pyrazole derivatives have shown promise in medicinal chemistry for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be explored for similar therapeutic applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, potentially modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazole: This compound lacks the ketone functional group, which may affect its reactivity and biological activity.
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-4-ol: The presence of a hydroxyl group at position 4 can influence the compound’s solubility and hydrogen bonding interactions.
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5-amine: The amine group at position 5 can alter the compound’s basicity and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-phenyl-5-[(E)-prop-1-enyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H12N2O/c1-2-6-10-9-12(15)14(13-10)11-7-4-3-5-8-11/h2-8H,9H2,1H3/b6-2+ |
InChI Key |
IPBABFCUIKSBOE-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C/C1=NN(C(=O)C1)C2=CC=CC=C2 |
Canonical SMILES |
CC=CC1=NN(C(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


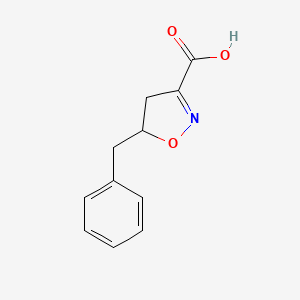
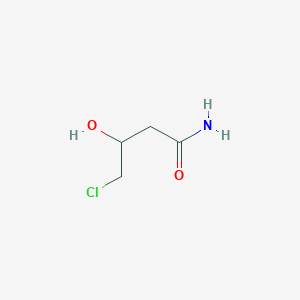
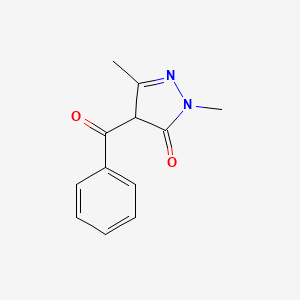

![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)
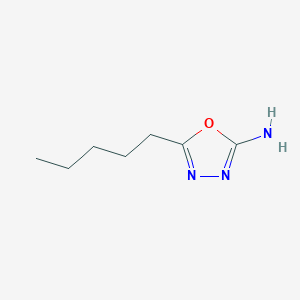
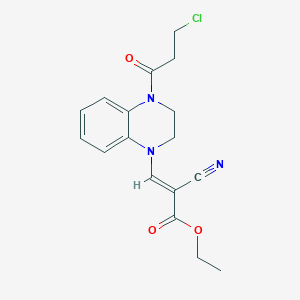
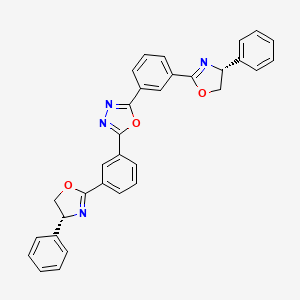
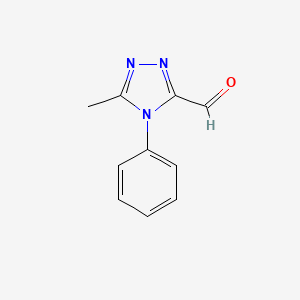
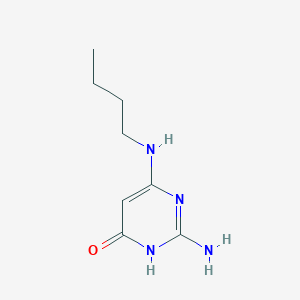

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)
